1H,1H,13H-Perfluorotridecan-1-ol is a fluorinated alcohol characterized by its molecular formula and a molecular weight of 632.13 g/mol. This compound is notable for its unique properties derived from the high degree of fluorination, which imparts characteristics such as low surface energy, high thermal stability, and resistance to chemical degradation. These properties make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
The primary source of 1H,1H,13H-Perfluorotridecan-1-ol is through synthetic methods, particularly telomerization processes involving tetrafluoroethylene and alcohols. This method allows for the controlled production of perfluorinated alcohols in industrial settings.
This compound falls under the category of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential health impacts. PFAS compounds have been extensively studied due to their widespread use and the ecological concerns associated with their accumulation in the environment .
1H,1H,13H-Perfluorotridecan-1-ol can be synthesized through several methods:
Industrial production typically employs continuous flow reactors optimized for high yield and purity. Advanced purification techniques are utilized to ensure the quality of the final product, which is crucial for its applications in research and industry.
The molecular structure of 1H,1H,13H-Perfluorotridecan-1-ol features a long carbon chain fully fluorinated except for one terminal hydroxyl (-OH) group. This structure contributes to its unique physical and chemical properties.
1H,1H,13H-Perfluorotridecan-1-ol participates in several chemical reactions:
These reactions allow for the functionalization of 1H,1H,13H-Perfluorotridecan-1-ol, enabling the development of various derivatives that can be tailored for specific applications.
The mechanism by which 1H,1H,13H-Perfluorotridecan-1-ol exerts its effects is primarily attributed to its highly fluorinated structure. This structure results in:
These properties make it suitable for applications involving surface modification and chemical resistance in materials science.
Relevant data indicates that the unique properties of this compound stem from its fluorinated nature, which influences both physical behavior and reactivity patterns .
The applications of 1H,1H,13H-Perfluorotridecan-1-ol are diverse:
The synthesis of 1H,1H,13H-Perfluorotridecan-1-ol (chemical formula: CF₃(CF₂)₁₁CH₂OH) relies on specialized fluorination methodologies to achieve the precise perfluorinated carbon chain structure. Two predominant industrial approaches exist for constructing such long-chain perfluoroalkyl alcohols:
Liquid-Phase Direct Fluorination (PERFECT Process): This method employs elemental fluorine (F₂) under controlled conditions to convert hydrocarbon precursors to their perfluorinated counterparts. The process involves esterification of tridecanol followed by direct fluorination in inert perfluorinated solvents (e.g., 1,1,2-trichlorotrifluoroethane) at cryogenic temperatures (-10°C to -30°C). Gradual temperature increases during fluorination prevent uncontrollable exothermic reactions while achieving complete replacement of C–H bonds with C–F bonds [5]. The fluorinated ester intermediate undergoes methanolysis to yield the target alcohol. Critical parameters include fluorine concentration (10-30% dilution in nitrogen), reaction duration (24-72 hours), and strict moisture exclusion to minimize hydrolysis byproducts.
Electrochemical Fluorination (ECF): Though less explicitly detailed in the search results, ECF remains industrially relevant for perfluoroalkyl alcohol production. This method electrolyzes the starting material (typically tridecanoyl chloride or sulfonyl fluoride derivatives) in anhydrous hydrogen fluoride. The Simons ECF process generates perfluorinated intermediates through free radical mechanisms at nickel anodes, followed by reduction to the alcohol functionality.
Table 1: Comparative Fluorination Techniques for 1H,1H,13H-Perfluorotridecan-1-ol Synthesis
Technique | Reagent/Conditions | Key Advantages | Primary Limitations | Reference |
---|---|---|---|---|
Liquid-Phase Direct Fluorination (PERFECT) | F₂ gas (10-30% in N₂), R113 solvent, -30°C → RT | High selectivity, avoids chain degradation | Extreme hazard potential, complex engineering | [5] |
Electrochemical Fluorination (ECF) | Anhydrous HF, Nickel electrodes, 5-8V | Scalable, established infrastructure | Lower selectivity, isomer formation | [4] |
Oligomerization of TFE | Tetrafluoroethylene, fluoride ion catalyst | High purity PFPE backbone | Requires hydrolysis step, chain length distribution |
Selective hydrodefluorination (HDF) represents a critical pathway for synthesizing the telomeric alcohol structure (–CH₂OH terminus) from perfluorinated precursors. This transformation requires precise catalytic control to retain the perfluorinated chain while reducing the terminal carbonyl or acyl functionality:
Transition Metal Catalysis: Palladium, platinum, and nickel catalysts facilitate hydrogenative defluorination at the C₁ position. Palladium on carbon (Pd/C) in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) under moderate hydrogen pressure (5-15 bar) achieves selective reduction of perfluorotridecanoyl fluoride to the aldehyde intermediate. Catalyst poisoning by fluoride ions necessitates scavengers (e.g., sodium carbonate) or stabilized catalysts [5].
Hydride Reduction Systems: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether solvents reduces ester precursors to the alcohol. Temperature control (0°C to -20°C) prevents over-reduction or defluorination of the perfluorinated chain. The reaction typically proceeds via:Rf-COOR' → [Rf-CH(O⁻)OR'] → Rf-CH₂OHwhere Rf = C₁₂F₂₅– and R' = methyl or ethyl.
Catalytic Hydrogenation: Direct hydrogenation of perfluorotridecanal (C₁₁F₂₃CHO) employs ruthenium or platinum oxide catalysts under mild conditions (2-5 bar H₂, 50-80°C). Selectivity exceeding 95% is achievable when using sterically hindered phosphine ligands that prevent β-elimination or chain defluorination [2].
Continuous-flow chemistry offers significant advantages for hazardous fluorination reactions but faces specific scalability hurdles with long-chain perfluoroalcohols:
Mass Transfer Limitations: The low solubility of elemental fluorine in perfluorinated solvents creates gas-liquid interface bottlenecks. Microstructured reactors with high surface-to-volume ratios (e.g., falling film reactors or microchannel devices) enhance fluorine dissolution and mass transfer. Residence time distribution studies reveal optimal parameters at flow rates of 10-50 mL/min with reactor internal diameters < 2 mm to maintain laminar flow [3].
Thermal Management: The extreme exothermicity of direct fluorination (ΔH ≈ -400 kJ/mol) demands precise temperature control. Multi-stage cooling zones with segmented temperature profiles prevent hot spots: Stage 1 (-30°C for initial H/F exchange) and Stage 2 (0°C for completion). Silicon carbide microreactors provide exceptional heat dissipation (thermal conductivity > 120 W/mK) enabling production scales > 1 kg/day .
Residence Time Optimization: Perfluorination of tridecyl derivatives requires extended reaction times (30-120 seconds) compared to shorter chains. Cascaded reactor systems with intermediate fluorine injection points overcome incomplete conversion. Computational fluid dynamics modeling indicates 92% yield at 60 seconds residence time when using counter-current flow designs .
Table 2: Continuous Flow System Parameters for Perfluorotridecanol Synthesis
Reactor Parameter | Optimal Value | Effect on Yield | Scalability Constraint |
---|---|---|---|
Channel Diameter | 0.5 - 1.5 mm | ↑ Diameter → ↓ Yield (10-15% decrease) | Pressure drop limits length scaling |
Temperature Zoning | Zone 1: -30°C; Zone 2: 0°C | >95% conversion with zoning | Cryogenic energy demand |
F₂ Concentration | 15-25% in N₂ | <15% → Incomplete fluorination | F₂ utilization efficiency |
Residence Time | 60-90 seconds | <60s → 70% conversion; 90s → 92% yield | Productivity vs. reactor volume |
Solvent System | R-113 or FC-75 | Critical for reagent solubility | Environmental regulations (PFAS) |
Industrial production of 1H,1H,13H-Perfluorotridecan-1-ol generates complex byproducts requiring advanced separation and neutralization strategies:
Iodide Salt Contamination: Telomerization routes employing perfluoroalkyl iodides (e.g., C₆F₁₃I or C₈F₁₇I) generate iodide salts (NaI, KI) during the final reduction step. Thermal treatment (150-180°C) decomposes these salts, but residual iodides (<500 ppm) catalyze alcohol dehydration to fluoroolefins during distillation. Countermeasures include:
Fluorinated Acid Impurities: Partially fluorinated carboxylic acids (e.g., C₁₁F₂₃COOH) form via over-oxidation. These impurities reduce alcohol stability and increase acidity (pH < 4 in aqueous extracts). Neutralization employs:
Polymerization Byproducts: Dimeric and trimeric ethers form through acid-catalyzed condensation of the alcohol. Their high boiling points (>250°C) necessitate short-path distillation under high vacuum (<1 mmHg). Silica gel chromatography (hexane/ethyl acetate) achieves final purification, though with significant yield loss (15-20%) [2] [4].
Table 3: Major Byproducts and Mitigation Strategies in Perfluorotridecanol Production
Byproduct Class | Formation Mechanism | Concentration Range | Mitigation Strategy | Post-Treatment Residuals |
---|---|---|---|---|
Iodide Salts (NaI, KI) | Reduction of perfluoroalkyl iodides | 3000-8000 ppm | Thermal decomposition (180°C), epoxy additives | <50 ppm |
Fluorinated Acids | Over-oxidation, hydrolysis | 0.5-3.0 wt% | Ammonia wash, ion-exchange chromatography | <0.1 wt% |
Fluoroolefins | Alcohol dehydration | 1-5% | Inhibitors (BHT), low-temperature distillation | <0.5% |
Polymeric Ethers | Acid-catalyzed condensation | 2-8% | Short-path distillation, silica gel purification | <0.3% |
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